Ethyl 4-[(6-phenylhexyl)amino]benzoate
Description
Ethyl 4-[(6-phenylhexyl)amino]benzoate is a benzoate ester derivative featuring a 6-phenylhexylamino substituent at the para position of the benzene ring. The compound’s core structure—ethyl 4-aminobenzoate—is a common scaffold in medicinal chemistry, often modified to enhance biological activity or physicochemical properties . The 6-phenylhexyl chain introduces significant lipophilicity, which may influence membrane permeability and receptor binding compared to shorter-chain analogues .
Properties
CAS No. |
61440-49-1 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 4-(6-phenylhexylamino)benzoate |
InChI |
InChI=1S/C21H27NO2/c1-2-24-21(23)19-13-15-20(16-14-19)22-17-9-4-3-6-10-18-11-7-5-8-12-18/h5,7-8,11-16,22H,2-4,6,9-10,17H2,1H3 |
InChI Key |
NAWHCWOOMMXOSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 4-aminobenzoate Derivatives
Key Observations:
Chain Length and Lipophilicity: The 6-phenylhexyl chain in this compound confers greater lipophilicity than shorter-chain analogues like phenethylamino (I-6230) or benzylamino (). This aligns with studies showing that longer alkyl chains in arylalkyl isothiocyanates (e.g., PHITC) enhance chemopreventive potency by improving membrane penetration or enzyme inhibition . In contrast, shorter chains (e.g., phenethyl in I-6230) may reduce bioavailability due to decreased hydrophobicity.
Heterocyclic substituents (e.g., pyridazinyl in I-6230) introduce hydrogen-bonding or π-π stacking interactions, which could enhance receptor affinity .
Functional Group Differences :
- Replacing the isothiocyanate group in PHITC with a benzoate ester (as in the target compound) shifts the compound’s reactivity. Isothiocyanates form conjugates with glutathione, aiding detoxification , whereas benzoate esters may act as prodrugs, requiring enzymatic hydrolysis for activation.
Physicochemical Properties
Table 2: Solubility and Stability Comparison
Key Observations:
Chemopreventive and Pharmacological Potential
- PHITC (6-phenylhexyl isothiocyanate): At 0.2 µmol/day, PHITC reduced NNK-induced lung tumor multiplicity by 85% in mice, outperforming shorter-chain isothiocyanates . This suggests that this compound, with a similar chain length, might share mechanistic pathways but require structural optimization for comparable efficacy.
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